molecular formula C17H25NO2 B15316231 Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate

Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate

Katalognummer: B15316231
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: GXPKXDOGGZIMPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate is a chemical compound with the molecular formula C11H21NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl ester group attached to a piperidinyl phenyl acetate structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate typically involves the esterification of 4-piperidineacetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C17H25NO2

Molekulargewicht

275.4 g/mol

IUPAC-Name

tert-butyl 2-(4-piperidin-4-ylphenyl)acetate

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)12-13-4-6-14(7-5-13)15-8-10-18-11-9-15/h4-7,15,18H,8-12H2,1-3H3

InChI-Schlüssel

GXPKXDOGGZIMPI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.